4-(1H-pyrrol-3-yl)butan-2-amine

Catalog No.
S14012319
CAS No.
M.F
C8H14N2
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-pyrrol-3-yl)butan-2-amine

Product Name

4-(1H-pyrrol-3-yl)butan-2-amine

IUPAC Name

4-(1H-pyrrol-3-yl)butan-2-amine

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C8H14N2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,10H,2-3,9H2,1H3

InChI Key

OZTAFKADQKRPIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNC=C1)N

4-(1H-pyrrol-3-yl)butan-2-amine is an organic compound characterized by a pyrrole ring linked to a butan-2-amine chain. The molecular formula of this compound is C10H14N2C_{10}H_{14}N_2, and it has a molecular weight of approximately 162.23 g/mol. The structure features a five-membered aromatic ring, which contributes to its chemical properties and potential biological activities.

The pyrrole moiety is known for its presence in various natural products and pharmaceuticals, making compounds containing this structure of significant interest in medicinal chemistry. The butan-2-amine segment adds to the compound's basicity and potential interactions with biological targets.

Typical for amines and aromatic compounds:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: Reacting with acyl chlorides can yield amides, which are important in drug development.
  • Electrophilic Aromatic Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor it for specific applications.

Research indicates that compounds containing pyrrole rings often exhibit diverse biological activities, including:

  • Antimicrobial Properties: Some derivatives of pyrrole have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Pyrrole-based compounds have been studied for their potential in cancer therapy, possibly due to their ability to interact with DNA and inhibit cell proliferation.
  • Neuroprotective Effects: Certain pyrrole derivatives may have protective effects on neuronal cells, making them candidates for treating neurodegenerative diseases.

The specific biological activity of 4-(1H-pyrrol-3-yl)butan-2-amine would require further investigation through pharmacological studies.

The synthesis of 4-(1H-pyrrol-3-yl)butan-2-amine can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of pyrrole with a suitable aldehyde or ketone followed by reduction to yield the desired amine.
  • Direct Amination: Starting from butan-2-one, a direct amination process can be employed using ammonia or an amine under catalytic conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and functional group interconversions.

Each method has its advantages and limitations concerning yield, purity, and scalability.

4-(1H-pyrrol-3-yl)butan-2-amine has potential applications in various fields:

  • Pharmaceutical Development: As a building block in the synthesis of new drugs targeting infectious diseases or cancer.
  • Material Science: Its unique structure may contribute to developing novel polymers or materials with specific properties.
  • Chemical Research: Used as a reagent in organic synthesis for creating more complex molecules.

Interaction studies involving 4-(1H-pyrrol-3-yl)butan-2-amine could focus on:

  • Receptor Binding Studies: Investigating how this compound interacts with specific biological receptors, which could elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of enzymes involved in disease pathways.
  • Toxicity Assessments: Understanding the safety profile of the compound through various toxicity tests.

These studies are essential for determining the viability of 4-(1H-pyrrol-3-yl)butan-2-amine as a therapeutic agent.

Several compounds share structural similarities with 4-(1H-pyrrol-3-yl)butan-2-amine, including:

  • 4-(1H-indol-3-yl)butan-2-amine: Contains an indole ring instead of a pyrrole ring; known for its psychoactive properties.
  • 4-(1H-imidazol-5-yl)butan-2-amine: Features an imidazole ring; exhibits different biological activities compared to pyrrole derivatives.
  • 4-(1H-thiazol-5-yl)butan-2-amines: Contains a thiazole ring; often used in antimicrobial applications.

Uniqueness

The uniqueness of 4-(1H-pyrrol-3-yl)butan-2-amine lies in its specific structural features that may confer distinct pharmacological properties compared to similar compounds. The presence of the pyrrole ring can influence its reactivity and interaction with biological systems differently than other heterocycles like indole or imidazole.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

138.115698455 g/mol

Monoisotopic Mass

138.115698455 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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